molecular formula C11H20O3 B12797784 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- CAS No. 60028-20-8

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl-

Cat. No.: B12797784
CAS No.: 60028-20-8
M. Wt: 200.27 g/mol
InChI Key: GXEZSFASDBKOFD-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of three oxygen atoms within its bicyclic framework, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diols or triols under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-(1-methylethyl)
  • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide

Uniqueness

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(1-methylethyl)-4-propyl- is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

60028-20-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-propan-2-yl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C11H20O3/c1-4-5-10-6-12-11(9(2)3,13-7-10)14-8-10/h9H,4-8H2,1-3H3

InChI Key

GXEZSFASDBKOFD-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C(C)C

Origin of Product

United States

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